Dendronobilin B
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Overview
Description
Dendronobilin B is a sesquiterpenoid compound isolated from the plant Dendrobium crystallinum . Sesquiterpenoids are a class of terpenoids that consist of three isoprene units and have diverse biological activities. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dendronobilin B involves several steps, starting from simpler sesquiterpenoid precursors. The intermediate compounds undergo oxidation, ring-opening, hydrolysis, and further oxidation to form this compound . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from Dendrobium crystallinum. Advanced biotechnological methods, including genetic engineering and metabolic pathway optimization, are employed to enhance the yield of this compound in plant and microbial systems .
Chemical Reactions Analysis
Types of Reactions
Dendronobilin B undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to this compound through oxidation reactions.
Reduction: Potential reduction reactions to modify the functional groups.
Substitution: Reactions involving the substitution of functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is this compound itself, along with its derivatives that may have modified biological activities.
Scientific Research Applications
Dendronobilin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-microbial, and anti-tumor activities
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations.
Mechanism of Action
The mechanism of action of Dendronobilin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. The detailed molecular targets and pathways are still under investigation, but initial studies suggest its involvement in anti-inflammatory and anti-tumor pathways .
Comparison with Similar Compounds
Similar Compounds
Dendronobilin B is similar to other sesquiterpenoid compounds such as:
Dendrobine: Another sesquiterpenoid alkaloid found in Dendrobium species with similar biological activities.
Artemisinin: A sesquiterpene lactone with potent anti-malarial properties.
Costunolide: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness
This compound is unique due to its specific structure and the distinct biological activities it exhibits. Its potential therapeutic applications and the ability to modulate various biological pathways make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C15H24O5 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(1R,2S,5R,6R,7S,8S,11R)-7,11-dihydroxy-5-(hydroxymethyl)-6-methyl-11-propan-2-yl-9-oxatricyclo[6.2.1.02,6]undecan-10-one |
InChI |
InChI=1S/C15H24O5/c1-7(2)15(19)10-9-5-4-8(6-16)14(9,3)11(17)12(15)20-13(10)18/h7-12,16-17,19H,4-6H2,1-3H3/t8-,9-,10-,11+,12-,14-,15+/m0/s1 |
InChI Key |
ROURONGLEFVLGL-RQJMXFNBSA-N |
Isomeric SMILES |
CC(C)[C@]1([C@H]2[C@@H]3CC[C@H]([C@@]3([C@@H]([C@@H]1OC2=O)O)C)CO)O |
Canonical SMILES |
CC(C)C1(C2C3CCC(C3(C(C1OC2=O)O)C)CO)O |
Origin of Product |
United States |
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